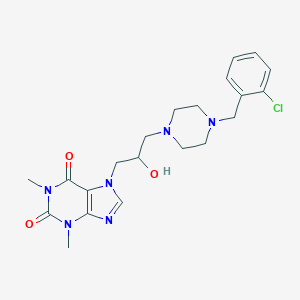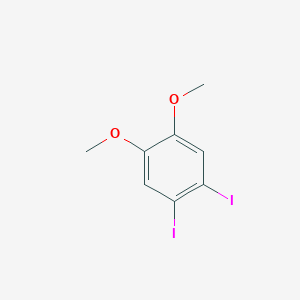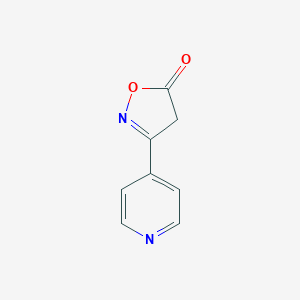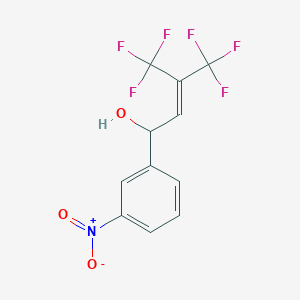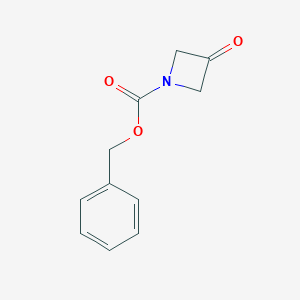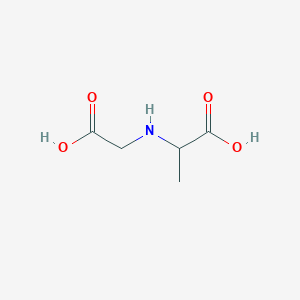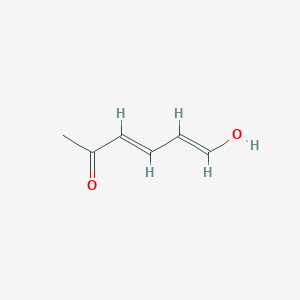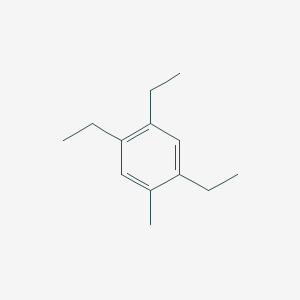
2,4,5-Triethyltoluene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,5-Triethyltoluene (TET) is a colorless liquid organic compound that belongs to the family of aromatic hydrocarbons. It is widely used in various industries, including petroleum, chemical, and pharmaceuticals, due to its unique chemical properties. TET is a versatile chemical compound that has a wide range of applications in scientific research.
Mecanismo De Acción
The mechanism of action of 2,4,5-Triethyltoluene is not fully understood. However, it is believed that 2,4,5-Triethyltoluene acts as a neurotoxin by interfering with the function of the nervous system. 2,4,5-Triethyltoluene has been shown to inhibit the release of neurotransmitters, including dopamine and serotonin, which are involved in the regulation of mood, appetite, and sleep.
Efectos Bioquímicos Y Fisiológicos
2,4,5-Triethyltoluene has been shown to have a range of biochemical and physiological effects. In animal studies, 2,4,5-Triethyltoluene has been shown to cause liver damage, kidney damage, and changes in blood chemistry. 2,4,5-Triethyltoluene has also been shown to cause reproductive toxicity in male rats. In addition, 2,4,5-Triethyltoluene has been shown to have an effect on the immune system, with some studies suggesting that it may have immunosuppressive effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,4,5-Triethyltoluene has several advantages as a solvent in lab experiments. It has a low toxicity and is relatively easy to handle. 2,4,5-Triethyltoluene is also a good solvent for a wide range of compounds, including polar and nonpolar compounds. However, 2,4,5-Triethyltoluene has some limitations as a solvent. It has a relatively low boiling point, which can make it difficult to use in high-temperature reactions. In addition, 2,4,5-Triethyltoluene is not a good solvent for some compounds, including certain acids and bases.
Direcciones Futuras
There are several future directions for research on 2,4,5-Triethyltoluene. One area of research is the development of new synthesis methods for 2,4,5-Triethyltoluene that are more efficient and environmentally friendly. Another area of research is the study of the mechanism of action of 2,4,5-Triethyltoluene and its effects on the nervous system. In addition, there is a need for further research on the biochemical and physiological effects of 2,4,5-Triethyltoluene, particularly in humans. Finally, there is a need for research on the potential uses of 2,4,5-Triethyltoluene in the development of new drugs and other compounds.
Conclusion
In conclusion, 2,4,5-Triethyltoluene is a versatile chemical compound that has a wide range of applications in scientific research. It is used as a solvent in the synthesis of various compounds, as a reference standard in gas chromatography and mass spectrometry, and as a model compound in the study of the metabolism of toluene in humans. 2,4,5-Triethyltoluene has several advantages as a solvent, including low toxicity and good solubility for a wide range of compounds. However, it also has some limitations, including a low boiling point and limited solubility for some compounds. Future research on 2,4,5-Triethyltoluene should focus on the development of new synthesis methods, the study of its mechanism of action, and the potential uses of 2,4,5-Triethyltoluene in the development of new drugs and other compounds.
Métodos De Síntesis
2,4,5-Triethyltoluene is synthesized by the alkylation of toluene with ethylene in the presence of a catalyst. The reaction is carried out at a high temperature and pressure, and the yield of 2,4,5-Triethyltoluene depends on the reaction conditions. 2,4,5-Triethyltoluene can also be synthesized by the reaction of 2,4,5-trichlorotoluene with sodium ethoxide.
Aplicaciones Científicas De Investigación
2,4,5-Triethyltoluene has a wide range of applications in scientific research. It is used as a solvent in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and polymers. 2,4,5-Triethyltoluene is also used as a reference standard in gas chromatography and mass spectrometry. In addition, 2,4,5-Triethyltoluene is used as a model compound in the study of the metabolism of toluene in humans.
Propiedades
Número CAS |
19961-08-1 |
|---|---|
Nombre del producto |
2,4,5-Triethyltoluene |
Fórmula molecular |
C13H20 |
Peso molecular |
176.3 g/mol |
Nombre IUPAC |
1,2,4-triethyl-5-methylbenzene |
InChI |
InChI=1S/C13H20/c1-5-11-9-13(7-3)12(6-2)8-10(11)4/h8-9H,5-7H2,1-4H3 |
Clave InChI |
DNESHXZRWPOZTB-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=C(C=C1C)CC)CC |
SMILES canónico |
CCC1=CC(=C(C=C1C)CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



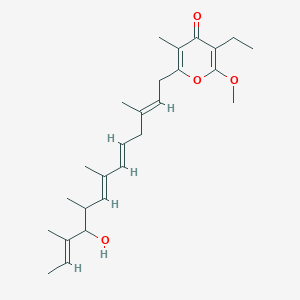
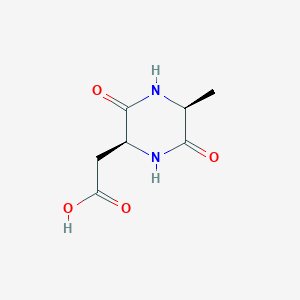
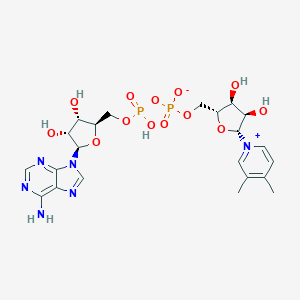
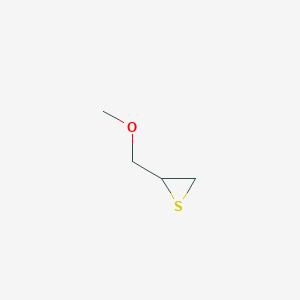
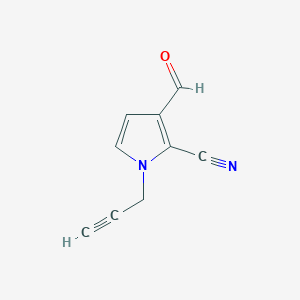
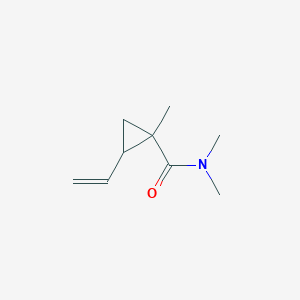
![methyl 2-[(1R,3aS,4S,7aS)-4-[2-(5-hydroxy-2-methylphenyl)ethyl]-7a-methyl-5-oxo-2,3,3a,4,6,7-hexahydro-1H-inden-1-yl]propanoate](/img/structure/B11536.png)
